molecular formula C24H24N2O6S2 B11687563 Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[(thiophen-2-ylacetyl)amino]thiophene-3-carboxylate

Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[(thiophen-2-ylacetyl)amino]thiophene-3-carboxylate

Cat. No.: B11687563
M. Wt: 500.6 g/mol
InChI Key: BDZUXBYJPJYTTJ-UHFFFAOYSA-N
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Description

ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxycarbonyl group: This step involves the esterification of the thiophene ring with ethyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the phenylcarbamoyl group: This can be done through a nucleophilic substitution reaction using 4-aminobenzoic acid and coupling agents like dicyclohexylcarbodiimide (DCC).

    Acetamido group addition: This involves the reaction of the thiophene derivative with 2-bromoacetylthiophene in the presence of a base.

    Final esterification: The final step is the esterification of the carboxylate group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The functional groups on the thiophene ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced thiophene derivatives.

    Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may exert its effects through the inhibition or activation of these targets, leading to various biological responses.

Comparison with Similar Compounds

ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:

  • ETHYL 2-THIOPHENECARBOXYLATE
  • METHYL 3-THIOPHENECARBOXYLATE
  • ETHYL 4-METHYLTHIOPHENE-2-CARBOXYLATE

These compounds share a similar thiophene core but differ in their functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C24H24N2O6S2

Molecular Weight

500.6 g/mol

IUPAC Name

ethyl 5-[(4-ethoxycarbonylphenyl)carbamoyl]-4-methyl-2-[(2-thiophen-2-ylacetyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C24H24N2O6S2/c1-4-31-23(29)15-8-10-16(11-9-15)25-21(28)20-14(3)19(24(30)32-5-2)22(34-20)26-18(27)13-17-7-6-12-33-17/h6-12H,4-5,13H2,1-3H3,(H,25,28)(H,26,27)

InChI Key

BDZUXBYJPJYTTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)CC3=CC=CS3)C(=O)OCC)C

Origin of Product

United States

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